N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group and at position 3 with a benzamide moiety via a methylene bridge. The N-(2-methoxyethyl) group on the benzamide enhances hydrophilicity, while the 2-phenylethyl carbamoyl moiety introduces aromatic bulk. Its synthesis likely involves S-alkylation of a mercaptoquinazolinone intermediate with a halogenated acetamide derivative under basic conditions, similar to methods described in and .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-37-18-17-31-27(35)23-13-11-22(12-14-23)19-33-28(36)24-9-5-6-10-25(24)32-29(33)38-20-26(34)30-16-15-21-7-3-2-4-8-21/h2-14H,15-20H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCDRWTBKSWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multi-step organic reactions. The starting materials may include quinazolinone derivatives, benzamides, and other intermediates. Common reaction conditions involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multi-step reactions that include the formation of the quinazoline core and subsequent modifications to introduce the methoxyethyl and phenylethyl groups. Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of quinazoline have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of the sulfanyl group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation or modulation of signaling pathways related to tumor growth .
Antiviral Activity
Compounds related to this compound have been investigated for antiviral properties. The presence of the quinazoline moiety is known to confer activity against various viral infections by interfering with viral replication processes .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, certain quinazoline derivatives have been identified as dipeptidyl peptidase inhibitors, which play a role in glucose metabolism and are relevant in diabetes management .
Case Study: Anticancer Activity
In a study examining the anticancer effects of similar quinazoline derivatives, researchers reported that compounds with sulfanyl substituents exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
Case Study: Antiviral Efficacy
Another investigation focused on the antiviral potential of related compounds against influenza virus strains. The study demonstrated that specific analogs inhibited viral replication in vitro, suggesting that modifications to the quinazoline structure could lead to novel antiviral agents .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Observations :
- The quinazolinone core (target compound and ) provides planar rigidity, favoring π-π stacking interactions, whereas triazoles () offer tautomeric versatility (thione vs. thiol) that may influence redox activity .
Functional Group Variations
Sulfanyl Linkages
- The target compound’s sulfanylcarbamoylmethyl group contrasts with the sulfanylacetamide in . The carbamoyl group may enhance hydrogen-bonding capacity, while acetamide derivatives prioritize steric bulk.
- In , sulfamoylphenyl substituents improve solubility via polar sulfonamide groups, whereas the target compound’s methoxyethyl group balances hydrophilicity and lipophilicity .
Aromatic Substituents
Spectroscopic and Physicochemical Properties
Notes:
- The target compound’s methoxyethyl group may improve aqueous solubility compared to hydrophobic substituents in and .
Biological Activity
N-(2-methoxyethyl)-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a quinazoline core, which is often associated with various biological activities.
Anticancer Properties
Research indicates that compounds containing a quinazoline moiety exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that similar benzamide derivatives could effectively reduce cell viability in several cancer types, including breast and prostate cancers .
Antimicrobial Activity
Quinazoline derivatives are also noted for their antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in our compound may enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .
Neuropharmacological Effects
Certain benzamide derivatives have been linked to neuropharmacological effects, including anticonvulsant activity. Compounds similar to this compound have been reported to modulate ion channels, which could lead to potential applications in treating epilepsy and other neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Ion Channel Modulation : Similar compounds have shown the ability to modulate ion channels, which is critical in neurological applications.
- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a key feature of many quinazoline derivatives.
Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of quinazoline derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of benzamide derivatives found that compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups like sulfanyl in enhancing antimicrobial activity .
Q & A
Q. What strategies improve stability under physiological conditions?
- Cyclic voltammetry identifies redox-sensitive sites (e.g., sulfanyl group). Formulate as prodrugs (e.g., ester derivatives) to enhance metabolic stability. Lyophilization or encapsulation in PEGylated nanoparticles mitigates hydrolysis in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
